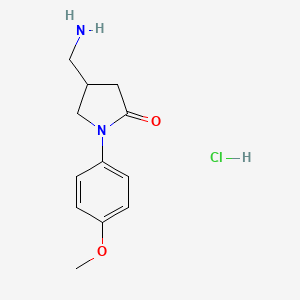
3-(1-Methoxyethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methoxyethyl)azetidine typically involves the reaction of azetidine with methoxyethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the methoxyethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methoxyethyl)azetidine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Methoxyethyl)azetidine involves its interaction with biological targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins. This reactivity is exploited in drug design to inhibit specific enzymes or disrupt biological pathways .
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound without the methoxyethyl group.
3-Methylazetidine: Similar structure but with a methyl group instead of a methoxyethyl group.
1,3,3-Trimethylazetidine: A more substituted azetidine with three methyl groups.
Uniqueness: 3-(1-Methoxyethyl)azetidine is unique due to the presence of the methoxyethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more suitable for specific applications, such as in the synthesis of complex molecules and as a potential drug scaffold .
Eigenschaften
IUPAC Name |
3-(1-methoxyethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAGBLJSVXBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene](/img/structure/B7966413.png)



![Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)


![7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one](/img/structure/B7966492.png)
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B7966498.png)





